1-(3-Pyrrolidinylmethyl)indoline dihydrochloride
Overview
Description
1-(3-Pyrrolidinylmethyl)indoline dihydrochloride is a chemical compound with the CAS number 1220018-70-1 . It is used in scientific research, with diverse applications such as studying its effects on the nervous system and investigating its potential therapeutic properties.
Synthesis Analysis
A suitable one-pot sequential three-component synthesis of a series of new spiro [indoline-pyrrolidine] derivatives is described . Reactions proceeded through a 1,3-dipolar cycloaddition between azomethine ylides, generated in situ from the condensation of isatins with sarcosine, and trans -1,2-dibenzoylethylene as dipolarophile under conventional heating .Scientific Research Applications
Synthesis and Molecular Architecture
Research shows that compounds like 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride are crucial in the synthesis of complex molecular architectures. For instance, it has been used in Mn(III)-mediated oxidative cyclization reactions to yield 1,2-annulated products from substrates like indoles, indolines, and pyrroles with a pendant malonyl group on the nitrogen atom, leading to the synthesis of tetracyclic tronocarpine subunits (Magolan & Kerr, 2006).
Catalysis and Synthesis of Bioactive Compounds
The molecule plays a role in the catalytic asymmetric preparation of pyrroloindolines, a class of polycyclic indoline motifs prevalent in natural products and bioactive molecules. Pyrroloindoline-containing alkaloids, due to their promising biological activities, are significant in biological sciences and drug development. The catalytic asymmetric synthesis of these molecules has been a focal point for synthetic chemists, highlighting the molecule's importance in complex organic synthesis and pharmaceuticals (Mei et al., 2021).
Advancements in Solar Energy Conversion
A groundbreaking application in renewable energy is the use of this compound derivatives in dye-sensitized solar cells. These metal-free organic dyes, with a new type of indoline structure, have showcased high efficiencies in converting solar energy into electrical current, achieving up to 8.00% efficiency under optimized conditions. This research paves the way for more sustainable and efficient solar energy solutions (Horiuchi et al., 2004).
Development of Medicinal Chemistry
The molecule is integral in synthesizing chiral vicinal diamines, including 2-aminomethyl indolines and pyrrolidines, which are vital as ligands for catalytic asymmetric reactions. Moreover, these compounds are key components of bioactive compounds, emphasizing the molecule's role in advancing medicinal chemistry and pharmaceuticals (Turnpenny & Chemler, 2014).
Safety and Hazards
The safety data sheet for a similar compound, 3-(1-Pyrrolidinylmethyl)indole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)-2,3-dihydroindole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-13-12(3-1)6-8-15(13)10-11-5-7-14-9-11;;/h1-4,11,14H,5-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUUIJLBEHAPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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